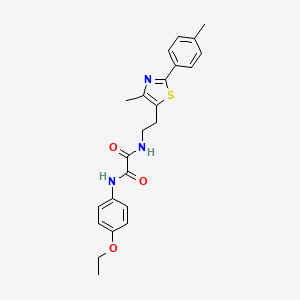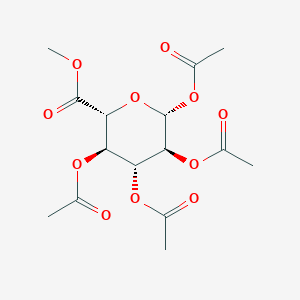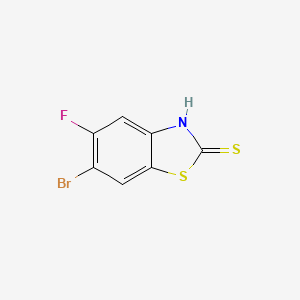
5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O6 and its molecular weight is 396.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives of the compound, particularly those involving azole groups, have been synthesized and tested for antimicrobial activities. Research by Başoğlu et al. (2013) on azole derivatives, starting from furan-2-carbohydrazide, highlighted that some synthesized compounds displayed activity against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Energetic Materials
Compounds based on 1,2,4-oxadiazol and furazan rings have been evaluated as insensitive energetic materials. Yu et al. (2017) synthesized derivatives with potential use as explosive materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, which could be advantageous for safer energetic materials (Yu et al., 2017).
Thiol-Thione Tautomerism
The study of tautomeric equilibrium in compounds containing furan-2-yl and oxadiazole rings has been reported by Koparır et al. (2005). These findings contribute to the understanding of chemical properties and reactivity, laying groundwork for further chemical synthesis and applications (Koparır et al., 2005).
Antiprotozoal Agents
Research into novel dicationic compounds involving furan and imidazo[1,2-a]pyridines has shown significant promise as antiprotozoal agents. Ismail et al. (2004) demonstrated that some derivatives exhibit strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
Chemical and Biological Properties
The oxadiazole ring, as part of heterocyclic compounds, has been extensively studied for its chemical and biological properties. Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole and furadiazole containing compounds, highlighting their wide range of biological activities such as antibacterial, antitumor, and antiviral properties, which could be pivotal in the development of new medications (Siwach & Verma, 2020).
Transition Metal Chelates
Studies on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules by Varde and Acharya (2017) explored their potential in medicinal chemistry, including antifungal activities against different fungal strains. This research opens up avenues for the use of these compounds in therapeutic applications (Varde & Acharya, 2017).
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6/c1-25-12-4-6-13(7-5-12)27-11-17-21-18(29-23-17)10-20-19(24)14-9-16(28-22-14)15-3-2-8-26-15/h2-9H,10-11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELQPLEFYVWRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)
![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2372428.png)




![4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2372434.png)
![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)

![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2372441.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)